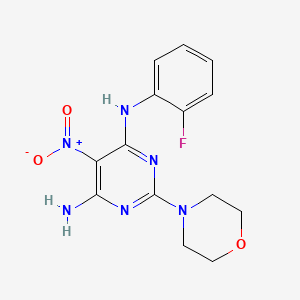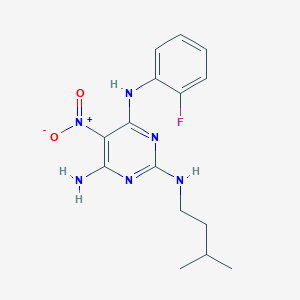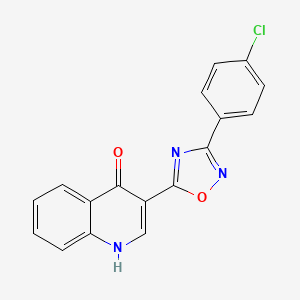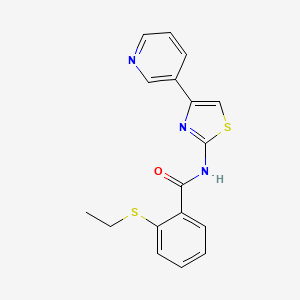![molecular formula C14H20N4O2S2 B11262763 1-{[5-(4,5-dimethyl-1H-pyrazol-3-yl)thiophen-2-yl]sulfonyl}-4-methylpiperazine](/img/structure/B11262763.png)
1-{[5-(4,5-dimethyl-1H-pyrazol-3-yl)thiophen-2-yl]sulfonyl}-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[5-(3,4-DIMETHYL-1H-PYRAZOL-5-YL)THIOPHEN-2-YL]SULFONYL}-4-METHYLPIPERAZINE is a complex organic compound featuring a pyrazole ring, a thiophene ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[5-(3,4-DIMETHYL-1H-PYRAZOL-5-YL)THIOPHEN-2-YL]SULFONYL}-4-METHYLPIPERAZINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiophene intermediates, followed by their coupling through sulfonylation and subsequent piperazine addition. Common reagents include sulfonyl chlorides, base catalysts, and solvents like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Techniques such as crystallization and chromatography are employed for purification .
Chemical Reactions Analysis
Types of Reactions: 1-{[5-(3,4-DIMETHYL-1H-PYRAZOL-5-YL)THIOPHEN-2-YL]SULFONYL}-4-METHYLPIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
1-{[5-(3,4-DIMETHYL-1H-PYRAZOL-5-YL)THIOPHEN-2-YL]SULFONYL}-4-METHYLPIPERAZINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[5-(3,4-DIMETHYL-1H-PYRAZOL-5-YL)THIOPHEN-2-YL]SULFONYL}-4-METHYLPIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule .
Comparison with Similar Compounds
1,3-Dimethyl-5-pyrazolyl derivatives: Known for their biological activities.
Thiophene-sulfonyl compounds: Used in various pharmaceutical applications.
Piperazine derivatives: Commonly found in many therapeutic agents
Uniqueness: 1-{[5-(3,4-DIMETHYL-1H-PYRAZOL-5-YL)THIOPHEN-2-YL]SULFONYL}-4-METHYLPIPERAZINE is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. Its multi-functional nature makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C14H20N4O2S2 |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1-[5-(4,5-dimethyl-1H-pyrazol-3-yl)thiophen-2-yl]sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C14H20N4O2S2/c1-10-11(2)15-16-14(10)12-4-5-13(21-12)22(19,20)18-8-6-17(3)7-9-18/h4-5H,6-9H2,1-3H3,(H,15,16) |
InChI Key |
KIMZEPAWTMABHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1C2=CC=C(S2)S(=O)(=O)N3CCN(CC3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-nitrobenzamide](/img/structure/B11262685.png)
![N-(3-chlorophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11262686.png)
![6-(3,4-dimethylphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11262691.png)

![N-(2,4-dimethylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11262705.png)
![1-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11262708.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B11262712.png)


![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B11262727.png)


![N1-(2,4-difluorophenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11262739.png)
